N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine is a complex organic compound with a unique structure that includes a naphthalene ring, a nitro group, and a dimethylamine group
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine typically involves multiple steps. One common method includes the nitration of a naphthalene derivative followed by the introduction of a phenylethyl group. The final step involves the dimethylation of the amine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The dimethylamine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine can be compared with other similar compounds, such as:
N,N-Dimethyl-1-naphthylamine: Lacks the nitro and phenylethyl groups, making it less reactive.
N,N-Dimethyl-4-nitronaphthylamine: Lacks the phenylethyl group, affecting its overall reactivity and applications.
N,N-Dimethyl-4-(2-amino-1-phenylethyl)naphthalen-1-amine:
Eigenschaften
CAS-Nummer |
820233-02-1 |
---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(2-nitro-1-phenylethyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H20N2O2/c1-21(2)20-13-12-17(16-10-6-7-11-18(16)20)19(14-22(23)24)15-8-4-3-5-9-15/h3-13,19H,14H2,1-2H3 |
InChI-Schlüssel |
YJNMKFXISFMYFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.